molecular formula C3H7ClHg B1605467 Chloropropylmercury CAS No. 2440-40-6

Chloropropylmercury

Cat. No. B1605467
CAS RN: 2440-40-6
M. Wt: 279.13 g/mol
InChI Key: ZLAYJSKLDWSALK-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Chloropropylmercury involves the reaction of C6H14Hg (liquid) and Cl2Hg (crystal) to form 2C3H7ClHg (crystal) . The enthalpy of formation relies on -24.9 ± 5.0 kJ/mol for the enthalpy of formation of Hg (Pr)2 (liquid) .


Molecular Structure Analysis

The molecular structure of Chloropropylmercury can be analyzed using tools like MolView . These tools allow for the conversion of a drawn molecule into a 3D model, providing a visual representation of the molecule .


Chemical Reactions Analysis

Chloropropylmercury is involved in chemical reactions such as the synthesis of vinyl ethers and the conversion of aldehydes to ketones. The reaction thermochemistry data shows that the reaction of C6H14Hg (liquid) and Cl2Hg (crystal) to form 2C3H7ClHg (crystal) has an enthalpy change (ΔrH°) of -88.6 ± 1.3 kJ/mol .


Physical And Chemical Properties Analysis

Chloropropylmercury has a molecular weight of 279.13 g/mol . It is a colorless liquid with a pungent odor. The physical and chemical properties of a substance like Chloropropylmercury are essential to understand its function as a biomaterial .

properties

IUPAC Name

chloro(propyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.ClH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAYJSKLDWSALK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClHg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179152
Record name Mercury, chloropropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloropropylmercury

CAS RN

2440-40-6
Record name Propylmercury chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2440-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropropylmercury
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropropylmercury
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercury, chloropropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROPROPYLMERCURY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5NV55WM4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Yaws - 2015 - books.google.com
Refineries and petrochemical engineers today are accepting more unconventional feedstocks such as heavy oil and shale, causing unique challenges on the processing side of the …
Number of citations: 184 books.google.com

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